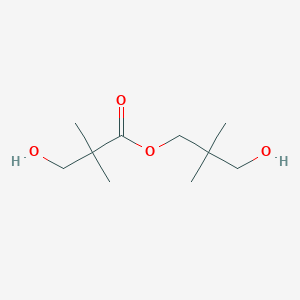
3-Hydroxy-2,2-dimethylpropyl 3-hydroxy-2,2-dimethylpropanoate
Numéro de catalogue B074863
Poids moléculaire: 204.26 g/mol
Clé InChI: SZCWBURCISJFEZ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Patent
US04837357
Procedure details


101 g (1.25 mol) of 37% strength aqueous formaldehyde solution and 99 g (1.37 mol) of isobutyraldehyde were mixed at 40° C. under nitrogen with 4.2 g (0.03 mol) of 40% strength aqueous trimethylamine solution by stirring. The temperature of the mixture rose to 93° to 94° in the course of from 15 to 20 minutes. The mixture was stirred at that temperature for a further 10 minutes, and the trimethylamine, excess isobutyraldehyde and 58 g of water were then distilled off under reduced pressure. The remaining solution of hydroxypivalinaldehyde was then cooled down to 60° C., and 1.9 g (0.025 mol) of finely pulverulent calcium hydroxide were then added with vigorous stirring. After the exothermic reaction had ceased and a further, short period of stirring, 2.5 g (0.054 mol) of 100% strength formic acid were added at 70° C., and the mixture was stirred 70° C. for 10 minutes. The aqueous phase was then separated off, and the organic phase was subjected to fractional distillation. 110 g (0.54 mol) were isolated of 2,2-dimethyl-1,3-propanediol hydroxypivalate, corresponding to 86.5% of theory, based on starting formaldehyde.




Identifiers


|
REACTION_CXSMILES
|
[CH2:1]=[O:2].[CH:3](=[O:7])[CH:4]([CH3:6])[CH3:5].CN(C)C>C(O)=O>[OH:7][CH2:3][C:4]([CH3:1])([CH3:6])[C:5]([O:2][CH2:1][C:4]([CH3:6])([CH3:5])[CH2:3][OH:7])=[O:2]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C=O
|
|
Name
|
|
|
Quantity
|
99 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C(C)C)=O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CN(C)C
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(=O)O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
60 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
by stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
rose to 93° to 94° in the course of from 15 to 20 minutes
|
|
Duration
|
17.5 (± 2.5) min
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
The mixture was stirred at that temperature for a further 10 minutes
|
|
Duration
|
10 min
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
the trimethylamine, excess isobutyraldehyde and 58 g of water were then distilled off under reduced pressure
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
1.9 g (0.025 mol) of finely pulverulent calcium hydroxide were then added with vigorous stirring
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
After the exothermic reaction
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
a further, short period of stirring
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
the mixture was stirred 70° C. for 10 minutes
|
|
Duration
|
10 min
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The aqueous phase was then separated off
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
the organic phase was subjected to fractional distillation
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
OCC(C(=O)OCC(CO)(C)C)(C)C
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
